Cas no 877781-74-3 (3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide)

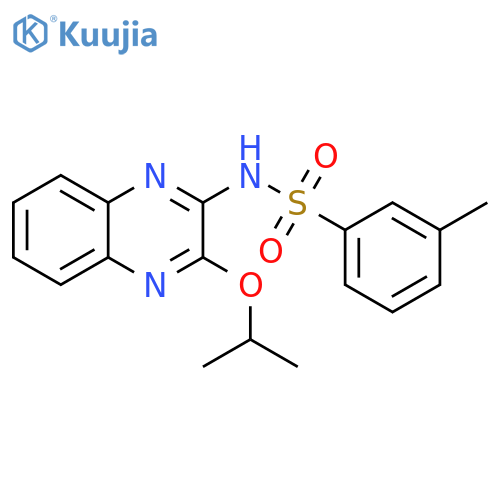

877781-74-3 structure

商品名:3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide

CAS番号:877781-74-3

MF:C18H19N3O3S

メガワット:357.42676281929

CID:5437651

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide

- Benzenesulfonamide, 3-methyl-N-[3-(1-methylethoxy)-2-quinoxalinyl]-

- 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide

-

- インチ: 1S/C18H19N3O3S/c1-12(2)24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,19,21)

- InChIKey: SWACLLNINDZSDW-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2C(OC(C)C)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=CC(C)=C1

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-0720-4mg |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3225-0720-2μmol |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3225-0720-1mg |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3225-0720-2mg |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3225-0720-3mg |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-0720-5μmol |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-0720-5mg |

3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide |

877781-74-3 | 90%+ | 5mg |

$69.0 | 2023-04-27 |

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

877781-74-3 (3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量